DL-Leucic acid calcium DL-Leucic acid calcium
Brand Name: Vulcanchem
CAS No.: 93778-33-7
VCID: VC8324774
InChI: InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);
SMILES: CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]
Molecular Formula: C6H12CaO3
Molecular Weight: 172.24 g/mol

DL-Leucic acid calcium

CAS No.: 93778-33-7

Cat. No.: VC8324774

Molecular Formula: C6H12CaO3

Molecular Weight: 172.24 g/mol

* For research use only. Not for human or veterinary use.

DL-Leucic acid calcium - 93778-33-7

Specification

CAS No. 93778-33-7
Molecular Formula C6H12CaO3
Molecular Weight 172.24 g/mol
IUPAC Name calcium;2-hydroxy-4-methylpentanoate
Standard InChI InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);
Standard InChI Key KAVLLMCTVOLYGI-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]
Canonical SMILES CC(C)CC(C(=O)O)O.[Ca]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

DL-Leucic acid calcium is systematically named calcium bis(2-hydroxy-4-methylpentanoate), reflecting its two leucic acid anions bonded to a calcium cation. Its IUPAC name, calcium;2-hydroxy-4-methylpentanoate, further clarifies the carboxylate and hydroxyl functional groups positioned on the pentanoate backbone . The compound’s SMILES notation, CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]\text{CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]}, illustrates the branching at the fourth carbon and the deprotonated carboxyl groups .

Table 1: Key Chemical Identifiers of DL-Leucic Acid Calcium

PropertyValueSource
CAS Registry Number93778-33-7
EC Number298-169-0
Molecular FormulaC12H22CaO6\text{C}_{12}\text{H}_{22}\text{CaO}_6
Molecular Weight302.38 g/mol
SMILESCC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]\text{CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]}
InChI KeyIJZMJUAFAPHDSX-UHFFFAOYSA-L

Structural and Conformational Analysis

The compound’s 2D structure features two leucic acid moieties chelated to a central calcium ion, forming a stable coordination complex. PubChem’s 3D conformer model highlights a tetrahedral geometry around the calcium center, with oxygen atoms from the hydroxyl and carboxylate groups participating in ionic interactions . This structural stability is critical for its bioavailability, as the calcium salt form enhances solubility compared to free leucic acid .

Synthesis and Industrial Production

Synthetic Pathways

DL-Leucic acid calcium is typically synthesized via neutralization of DL-leucic acid with calcium hydroxide or carbonate. A patent describing analogous methods for DL-leucine production (CN103709054A) suggests that similar approaches could apply:

  • Acid-Base Reaction: DL-Leucic acid reacts with calcium hydroxide in aqueous medium:

    2C6H12O3+Ca(OH)2Ca(C6H11O3)2+2H2O2\,\text{C}_6\text{H}_{12}\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_{11}\text{O}_3\text{)}_2 + 2\,\text{H}_2\text{O}

    The product is purified via crystallization .

  • Alternative Routes: Industrial-scale production may involve ion-exchange resins or electrochemical methods to ensure high purity .

Quality Control and Specifications

Commercial batches (e.g., TCI America™) adhere to stringent purity standards (≥98% by GC/TLC), with typical impurities including residual solvents or unreacted leucic acid . Storage recommendations emphasize protection from moisture and temperatures below 25°C to prevent hydrolysis .

Pharmacological Applications and Preclinical Findings

Muscle Atrophy and Recovery Mechanisms

A landmark study published in the American Journal of Physiology demonstrated that α-hydroxyisocaproic acid (α-HICA), the parent acid of DL-leucic acid calcium, accelerates muscle recovery in immobilized rats . Key findings include:

  • Dosage and Administration: Rats fed a 5% α-HICA diet for 7 days post-immobilization showed a 24% increase in gastrocnemius muscle mass compared to controls .

  • Molecular Mechanisms: α-HICA upregulated mTORC1 signaling by 40%, enhancing protein synthesis, while suppressing ubiquitin-proteasome pathways responsible for muscle degradation .

Table 2: Preclinical Efficacy of α-HICA in Muscle Recovery

ParameterControl Groupα-HICA GroupChange (%)
Gastrocnemius Mass (g)1.2 ± 0.11.5 ± 0.2+24
mTORC1 Activity (AU)100 ± 10140 ± 15+40
Proteasome Activity (AU)100 ± 872 ± 6-28

Bioavailability and Formulation Advantages

The calcium salt form improves gastrointestinal absorption compared to free α-HICA, as calcium ions facilitate paracellular transport across intestinal epithelia . This property makes DL-leucic acid calcium a preferable candidate for oral supplements targeting muscle-wasting conditions.

Industrial and Research Applications

Nutritional Supplements

DL-Leucic acid calcium is marketed as a sports nutrition ingredient, often combined with branched-chain amino acids (BCAAs) to enhance muscle protein synthesis. Its stability in powdered formulations makes it ideal for tablet or capsule delivery .

Pharmaceutical Development

Ongoing research explores its utility in:

  • Sarcopenia Management: Preclinical models suggest synergistic effects with resistance training.

  • Post-Surgical Recovery: Accelerated muscle regrowth in orthopedic patients .

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